molecular formula C9H16ClN3O2 B125499 N-Denitroso-N'-nitroso Lomustine CAS No. 54749-91-6

N-Denitroso-N'-nitroso Lomustine

Cat. No.: B125499
CAS No.: 54749-91-6
M. Wt: 233.69 g/mol
InChI Key: IGMMTYZWNUSEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Denitroso-N'-nitroso Lomustine is a compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their application in chemotherapy due to their ability to alkylate DNA and RNA, leading to the disruption of cancer cell growth. This compound, in particular, has been studied for its potential use in treating various types of cancer, including brain tumors and lymphomas .

Preparation Methods

The synthesis of N-Denitroso-N'-nitroso Lomustine typically involves the reaction of cyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the proper formation of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

N-Denitroso-N'-nitroso Lomustine undergoes several types of chemical reactions:

Scientific Research Applications

N-Denitroso-N'-nitroso Lomustine has been extensively studied for its applications in scientific research:

Mechanism of Action

The mechanism of action of N-Denitroso-N'-nitroso Lomustine involves the alkylation of DNA and RNA. The compound forms covalent bonds with the nucleophilic sites in DNA and RNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The molecular targets include guanine and cytosine bases in DNA .

Comparison with Similar Compounds

  • Carmustine
  • Lomustine
  • Nimustine

Properties

IUPAC Name

3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMMTYZWNUSEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C(=O)NCCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203209
Record name Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54749-91-6
Record name 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.